Ethyl malathion

Description

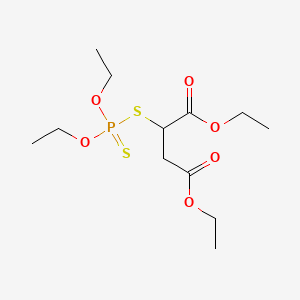

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-diethoxyphosphinothioylsulfanylbutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23O6PS2/c1-5-15-11(13)9-10(12(14)16-6-2)21-19(20,17-7-3)18-8-4/h10H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUSZOKIDUUNRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23O6PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196701 | |

| Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3700-86-5 | |

| Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3700-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malathion ethyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003700865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl malathion | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diethyl 2-[(diethoxyphosphinothioyl)thio]butanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Environmental Fate and Transformation of Malathion

Abiotic Degradation Pathways

The primary abiotic degradation pathways for malathion (B1675926) in the environment are hydrolysis and photolysis. These processes involve the chemical breakdown of the malathion molecule through interaction with water and light, respectively.

Hydrolytic Transformation of Malathion

Hydrolysis is a major pathway for the degradation of malathion in aquatic environments and moist soils. researchgate.netwho.int This chemical process involves the cleavage of ester bonds within the malathion molecule, leading to the formation of various breakdown products. The rate of hydrolysis is significantly influenced by the pH of the surrounding medium.

The rate of malathion hydrolysis is highly dependent on pH, with degradation occurring more rapidly in neutral to alkaline conditions compared to acidic environments. who.intcdc.gov Under acidic conditions (pH 5), malathion is relatively stable, with hydrolysis being an insignificant degradation process. who.int As the pH increases, the rate of hydrolysis accelerates significantly. For instance, at a pH of 7, the half-life of malathion is approximately 6 to 7 days, while at a pH of 9, it is less than 12 hours. who.int In highly alkaline conditions (pH 12), malathion degradation is almost instantaneous. cdc.gov

Several studies have quantified the effect of pH on malathion's half-life in aquatic systems. For example, reported half-lives range from 107 days at pH 5 to 0.5 days at pH 9. epa.gov Another study reported half-lives of 18 weeks at pH 4.5, 5.8 weeks at pH 6.0, 1.7 weeks at pH 7.0, and 0.53 weeks at pH 8.0. cdc.govnih.gov These findings underscore the critical role of pH in determining the persistence of malathion in water bodies. The degradation of malathion in water is also influenced by temperature, with higher temperatures generally leading to faster hydrolysis. cdc.govagr.hr

Table 1: Influence of pH on Malathion Half-Life in Aquatic Systems

| pH | Half-Life | Reference |

|---|---|---|

| 4 | >1 year | cdc.govnih.gov |

| 4.5 | 18 weeks | cdc.govnih.gov |

| 5 | 107 days | epa.gov |

| 6.0 | 5.8 weeks | cdc.govnih.gov |

| 7.0 | 1.7 weeks | cdc.govnih.gov |

| 7.0 | 6.21 days | cdc.gov |

| 8.0 | 0.53 weeks | cdc.govnih.gov |

| 9 | 12 hours | epa.gov |

| 11 | ~1 day | cdc.gov |

| 12 | Instantaneous | cdc.gov |

The hydrolysis of malathion results in the formation of several degradation products. The primary products of alkaline hydrolysis include malathion monoacids (alpha and beta isomers) and dicarboxylic acid, which are formed through the cleavage of the carboxyl ester linkages. epa.govcanada.caijcrt.org Other identified hydrolysis products include O,O-dimethyl phosphorothionate, O,O-dimethyl phosphorodithioate, and diethyl fumarate (B1241708). cdc.govpsu.edu The formation of these products is dependent on factors such as pH and temperature. cdc.gov For example, under certain conditions, an elimination reaction can compete with hydrolysis, leading to the formation of diethyl fumarate. cdc.gov In some instances, the oxidation product of malathion, malaoxon (B1675925), can also undergo hydrolysis. researchgate.net

Table 2: Major Hydrolysis Products of Malathion

| Hydrolysis Product | Chemical Formula |

|---|---|

| Malathion α-monocarboxylic acid | C8H15O6PS2 |

| Malathion β-monocarboxylic acid | C8H15O6PS2 |

| Malathion dicarboxylic acid | C6H11O6PS2 |

| O,O-dimethyl phosphorothionate | C2H7O3PS |

| O,O-dimethyl phosphorodithioate | C2H7O2PS2 |

| Diethyl fumarate | C8H12O4 |

Photodegradation of Malathion

Photodegradation, or photolysis, is another abiotic process that contributes to the breakdown of malathion in the environment, particularly in the atmosphere and in the upper layers of water bodies exposed to sunlight.

In aqueous environments, malathion appears to be relatively stable to direct photolysis, which is the direct absorption of light by the malathion molecule leading to its breakdown. cdc.gov However, indirect photolysis, a process involving other light-absorbing substances in the water that facilitate the degradation, can be more significant. cdc.gov The half-life of malathion due to aqueous photolysis can vary. One study reported a photolysis half-life of 93 days with a sensitizer (B1316253) and 156 days without. ijcrt.org Another study found a much shorter half-life of 11.6 minutes for the photodegradation of malathion in deionized water. orst.edu The presence of certain substances, such as algae, may accelerate photodegradation. waterquality.gov.au In the atmosphere, malathion is degraded by reacting with photochemically produced hydroxyl radicals, with an estimated half-life of about 5 hours. who.int

Surface Photodegradation of Malathion on Environmental Media

The breakdown of malathion on environmental surfaces due to sunlight exposure, known as photodegradation, is a significant transformation pathway. However, its rate and the resulting products can vary depending on the medium.

On soil surfaces, malathion appears to be relatively stable to photolysis. Studies have shown that soil photolysis is not a major route of dissipation for malathion, with one study reporting a half-life of 173 days on a sandy loam soil with a pH of 6.5. regulations.gov In this particular study, after 30 days of irradiation, 90% of the radioactivity was still identified as the parent malathion, and no degradation products were observed at concentrations greater than 10%. regulations.gov Another study noted that under dry, sandy, acidic conditions with low nitrogen and carbon, the persistence of malathion on soil is longer. regulations.gov In contrast, a different study observed that appreciable formation of malaoxon (10%) relative to malathion concentrations occurred on dry soil. epa.gov

When exposed as thin films on glass, malathion showed relative stability to natural sunlight but underwent slight degradation (16%) after 25 hours under UV light, with no degradates present at concentrations above 0.01%. cdc.gov On other hard surfaces, the dissipation of malathion varies, with half-lives ranging from 0.1 to 2.2 days on concrete and 5.6 to 13 days on sand. epa.gov The formation of malaoxon was significant on sand (6%) but was very low or nondetectable on steel, concrete, and plastic. epa.gov

In aqueous environments, malathion can be transformed by indirect photolysis. cdc.gov The photodegradation of malathion in deionized water led to the formation of nine degradation products, with butane(a)ne diethyl esters being the primary ones, and the half-life was estimated to be 11.6 minutes. orst.edu

Table 1: Half-life of Malathion on Different Surfaces

| Surface | Half-life | Malaoxon Formation | Reference |

|---|---|---|---|

| Sandy Loam Soil (pH 6.5) | 173 days | Not significant | regulations.gov |

| Concrete | 0.1 - 2.2 days | Very low/nondetectable | epa.gov |

| Sand | 5.6 - 13 days | 6% | epa.gov |

| Dry Soil | - | 10% | epa.gov |

| Deionized Water | 11.6 minutes | Not specified | orst.edu |

Photochemical Formation of Malaoxon from Malathion

A key transformation of malathion in the environment is its oxidation to malaoxon, a more toxic degradation product. cdc.govnih.gov This process, known as oxidative desulfuration, can be initiated by photooxidation, chemical oxidation, or biological activation. cdc.gov

The formation of malaoxon from malathion can occur through indirect photolysis, involving reactions with photochemically produced hydroxyl radicals in the atmosphere. cdc.gov On metabolically inactive surfaces like dry soils or impervious surfaces, photo-oxidation to malaoxon can be a primary dissipation route. epa.gov The presence of chlorine can also catalyze the oxidation of malathion to malaoxon. epa.gov

While the transformation to malaoxon is a recognized pathway, the specifics of its formation through photolysis are not fully understood. cdc.gov Studies have indicated that the presence of certain substances can influence this conversion. For example, the treatment of water-emulsified malathion with peroxide or ozone can lead to the formation of malaoxon. google.com However, it's important to note that malaoxon is generally considered a minor metabolite of malathion in soil. orst.edu

Environmental Factors Governing Malathion Photodegradation

Several environmental factors can influence the rate and extent of malathion photodegradation. These include the properties of the environmental medium, the presence of other chemical substances, and physical parameters.

pH: The pH of the medium plays a significant role. Malathion is more stable to hydrolysis at acidic pHs, while hydrolysis is a predominant degradation process in alkaline conditions. cdc.gov For instance, in a registrant-submitted aqueous photolysis study, the half-lives of malathion were 94 and 156 days in sterile pH 4 photosensitized (1% acetone) and non-sensitized aqueous buffer solutions, respectively. regulations.gov

Presence of Sensitizers: Photosensitizers can accelerate the photodegradation of malathion. In the previously mentioned study, the half-life was shorter in the presence of acetone, a photosensitizer. regulations.gov

Medium Composition: The nature of the surface or medium where malathion is deposited significantly impacts its degradation. As noted earlier, malathion's persistence and the formation of malaoxon differ between soil, concrete, and sand. epa.gov The presence of organic matter, moisture content, and microbial activity in soil can also influence degradation rates. ajol.infomdpi.com For example, the half-life of malathion in non-sterile soil was found to be 7 days, while in sterile soil, it was 21 days, indicating the contribution of biotic factors. ajol.info

Light Source: The type of light also affects degradation. Direct sunlight has been found to be more effective than UV rays in accelerating the photodecomposition of malathion. ekb.eg This is likely due to a combination of thermal effects, evaporation, and the broader spectrum of light intensity. ekb.eg

Thermal Degradation Processes of Malathion

Heat can also induce the degradation of malathion through processes like pyrolysis, leading to the formation of various products.

Pyrolysis Pathways and Product Formation

The thermal decomposition of malathion can result in isomerization and the formation of other degradation products. biodiversitylibrary.orgekb.eg Heating malathion may lead to the formation of isomalathion, a potent inhibitor of acetylcholinesterase. orst.eduekb.eg Combustion of malathion can produce toxic fumes of carbon monoxide, as well as phosphorus oxides and sulfur oxides. scbt.com Other pyrolysis products typical of burning organic material can also be expected. scbt.com

Impact of Temperature on Malathion Degradation Efficiency

Temperature has a direct impact on the rate of malathion degradation. Studies have shown a progressive loss of both fenitrothion (B1672510) and malathion as temperature and the duration of exposure increase. ekb.eg In thermally generated aerosols, undiluted malathion residues decreased significantly as temperatures increased from 121 to 566°C. biodiversitylibrary.org Similarly, malathion diluted with fuel oil showed a decrease in residues as the temperature was raised from 288 to 510°C. biodiversitylibrary.org It has been suggested that temperatures exceeding 343°C should be avoided when generating thermo-fogs to prevent unnecessary decomposition of the active ingredient. biodiversitylibrary.org The stability of malathion in water is also temperature-dependent, with faster degradation observed at higher temperatures. agr.hr

Table 2: Effect of Temperature on Malathion Degradation

| Condition | Temperature Range (°C) | Observation | Reference |

|---|---|---|---|

| Thermal Aerosol (Undiluted) | 121 - 566 | Residues decreased from 1.76 to 0.21 µg/m³ | biodiversitylibrary.org |

| Thermal Aerosol (Diluted) | 288 - 510 | Residues decreased from 0.14 to 0.02 µg/m³ | biodiversitylibrary.org |

| River Water | 4 vs 25 | DT50 = 77.9 days vs 19.8 days | agr.hr |

| River Water | 6 vs 22 | DT50 = 55 days vs 19 days | agr.hr |

Biotic Degradation Pathways: Microbial Metabolism of Malathion

Microorganisms play a crucial role in the breakdown of malathion in the environment. cdc.govnih.gov This biodegradation is a major pathway for its dissipation in soil and water. ajol.info

The primary route for malathion dissipation through microbial metabolism is its breakdown into the less toxic malathion dicarboxylic and monocarboxylic acids. epa.gov Various bacterial species have been identified that can utilize malathion as a source of carbon and phosphorus. orst.edumdpi.com Some of these include Acinetobacter calcoaceticus, Pseudomonas protegens, and Microbacterium species, which have been shown to degrade malathion as a sole carbon source. biorxiv.org Other proficient degraders include species of Bacillus, Rhodococcus, and Sphingomonas. mdpi.com

The key enzymes involved in the microbial degradation of malathion include carboxylesterases, oxidoreductases, and phosphatases. researchgate.net Carboxylesterases are particularly important as they hydrolyze the ester linkages in the malathion molecule. orst.edu The efficiency of microbial degradation can be influenced by environmental conditions such as soil moisture, pH, and temperature. mdpi.com For instance, malathion abatement is more rapid under non-sterile conditions, highlighting the substantial contribution of biodegradation. ajol.info

Bacterial and Fungal Degradation of Malathion in Soil and Aquatic Matrices

Microorganisms play a crucial role in the breakdown of malathion in the environment. A diverse array of bacteria and fungi have been identified with the capacity to degrade this pesticide in both terrestrial and aquatic ecosystems. nih.govmdpi.com Bioremediation, leveraging the metabolic capabilities of these microorganisms, is considered a cost-effective and environmentally sound approach for treating malathion-contaminated sites. nih.govmdpi.com

Numerous bacterial genera have demonstrated the ability to degrade malathion. Species of Pseudomonas, Bacillus, Acinetobacter, Rhizobium, Micrococcus, Brevibacillus, and Lysinibacillus are frequently cited for their degradative capabilities. nih.govmdpi.comekb.eg For instance, studies have shown that Pseudomonas stutzeri can effectively utilize malathion. openaccesspub.org Similarly, bacterial consortia, such as one comprising Micrococcus aloeverae, Bacillus cereus, and Bacillus paramycoides, have been shown to achieve complete degradation of malathion in soil within 15 days. mdpi.com From deep-sea hydrothermal sediments, Pseudidiomarina homiensis and Pseudidiomarina sp. were isolated and found to completely degrade 500 mg/L of malathion within 36 hours. nih.gov

Fungal species also contribute significantly to malathion degradation. Genera such as Aspergillus, Penicillium, Fusarium, and Rhizoctonia have been reported to metabolize malathion. nih.govmdpi.com Fusarium oxysporum f. sp. pisi, for example, can degrade nearly 60% of an initial 500 mg/L malathion concentration in just half an hour. nih.govnih.gov In another study, Penicillium chrysogenum and Aspergillus niger demonstrated high degradation capabilities, removing 95% and 90.5% of malathion, respectively. tandfonline.com

The efficiency of degradation can vary significantly among different microbial species and even strains. For example, Pseudomonas sp. strain IS2 was reported to completely degrade 50 mg/L of malathion in six days, while Bacillus licheniformis strain ML-1 degraded 78% of 350 µg/L in five days. nih.gov The rate of degradation is often dependent on the initial concentration of the pesticide and the specific microbial population present. ekb.eg

Table 1: Examples of Malathion-Degrading Microorganisms

| Microorganism Type | Genus/Species | Environment | Degradation Efficiency | Reference |

|---|---|---|---|---|

| Bacterium | Pseudidiomarina homiensis | Deep-sea sediment | 100% of 500 mg/L in 36 hours | nih.gov |

| Bacterium | Pseudidiomarina sp. | Deep-sea sediment | 100% of 500 mg/L in 36 hours | nih.gov |

| Bacterial Consortium | Micrococcus aloeverae, Bacillus cereus, Bacillus paramycoides | Agricultural soil | 100% degradation in 15 days | mdpi.com |

| Fungus | Fusarium oxysporum f. sp. pisi | Not specified | ~60% of 500 mg/L in 0.5 hours | nih.govnih.gov |

| Fungus | Penicillium chrysogenum | Agricultural drainage water | 95% degradation | tandfonline.com |

| Fungus | Aspergillus niger | Agricultural drainage water | 90.5% degradation | tandfonline.com |

| Bacterium | Bacillus sp. FYM31 | Agricultural drainage water | 70.1% of 700 mg/L in 12 days | ekb.eg |

Enzymatic Biotransformation by Microorganisms (e.g., carboxylesterase activity, oxidative desulfurization, demethylation)

The microbial degradation of malathion is facilitated by a suite of enzymes that transform the parent molecule into less toxic compounds. The primary and most widely reported enzymatic mechanism is the hydrolysis of the carboxylester linkages by carboxylesterases (EC 3.1.1.1). nih.govmdpi.comorst.eduethz.ch This enzymatic action is a key detoxification step, as it breaks down the malathion molecule into its monoacid and diacid derivatives, which have significantly lower toxicity. nih.govmdpi.com Carboxylesterases have been identified in numerous malathion-degrading bacteria, including species of Bacillus, Brevibacillus, Lysinibacillus, and Acinetobacter. mdpi.comelsevier.es

Other important enzymatic reactions in malathion biotransformation include:

Oxidative Desulfurization: This process involves the conversion of the P=S bond to a P=O bond, transforming malathion into its more toxic oxygen analog, malaoxon. ethz.chals-journal.com While malaoxon is a potent cholinesterase inhibitor, it is often an intermediate that is further degraded by other microbial enzymes. scirp.org

Phosphatase Activity: Phosphatases are enzymes that can cleave the phosphorus-sulfur (P-S) bond in malathion, leading to the formation of various phosphothionates and ultimately breaking down the organophosphate structure. mdpi.comnih.gov

The combination of these enzymatic activities allows microorganisms to systematically dismantle the malathion molecule, ultimately leading to its complete mineralization. ethz.ch

Identification and Characterization of Microbial Malathion Metabolites

The enzymatic degradation of malathion by microorganisms results in the formation of several intermediate metabolites. The identification of these compounds is crucial for understanding the degradation pathways and assessing the detoxification process.

The most commonly identified metabolites resulting from carboxylesterase activity are:

Malathion Monocarboxylic Acid (MMCα and MMCβ): These are formed by the hydrolysis of one of the two ethyl ester linkages. nih.govmdpi.com

Malathion Dicarboxylic Acid (MDA): This is the product of the hydrolysis of both ethyl ester linkages. nih.govscirp.org

These carboxylic acid derivatives are considered the primary products of the main detoxification pathway in microbes. nih.govscirp.org

Other significant metabolites that have been identified include:

Malaoxon: Formed through oxidative desulfurization, this metabolite is more toxic than the parent malathion but is typically transient in microbial degradation systems. mdpi.comscirp.org

Diethyl Fumarate: A product resulting from the cleavage of the succinate (B1194679) portion of the molecule. mdpi.com

Trimethyl Thiophosphate: Another breakdown product observed in some bacterial degradation pathways. mdpi.com

O,O-dimethyl phosphorodithioic acid: A metabolite resulting from the cleavage of the bond linking the phosphorus atom to the succinate group. scirp.org

Demethyl Malathion: Produced via the demethylation pathway. nih.gov

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental in identifying and quantifying these metabolites, confirming the metabolic pathways utilized by different microorganisms. nih.govmdpi.comcdc.gov

Table 2: Key Microbial Metabolites of Malathion

| Metabolite | Parent Compound | Formation Pathway | Reference |

|---|---|---|---|

| Malathion Monocarboxylic Acid (MMCα and MMCβ) | Malathion | Carboxylesterase Hydrolysis | nih.govmdpi.com |

| Malathion Dicarboxylic Acid (MDA) | Malathion/Malathion Monocarboxylic Acid | Carboxylesterase Hydrolysis | nih.govscirp.org |

| Malaoxon | Malathion | Oxidative Desulfurization | mdpi.comscirp.org |

| Diethyl Fumarate | Malathion | Cleavage of Succinate Moiety | mdpi.com |

| Trimethyl Thiophosphate | Malathion | Breakdown of Phosphate (B84403) Moiety | mdpi.com |

| O,O-dimethyl phosphorodithioic acid | Malathion | Cleavage of P-S-C bond | scirp.org |

| Demethyl Malathion | Malathion | Demethylation | nih.gov |

Environmental Factors Influencing Microbial Malathion Degradation Rates

The rate and extent of microbial degradation of malathion are significantly influenced by various environmental factors. Optimal conditions can enhance microbial activity and enzymatic efficiency, leading to faster and more complete pesticide removal.

Temperature: Temperature plays a critical role in microbial metabolism. Generally, an increase in temperature, up to an optimal point, enhances the rate of malathion degradation. scirp.orgirost.ir For example, one study found that the degradation ability of Serratia marcescens was most efficient at 30°C. irost.ir However, different microorganisms have different optimal temperature ranges.

pH: The pH of the soil or water matrix affects both microbial growth and the activity of degradative enzymes. While chemical hydrolysis of malathion is favored under alkaline conditions, microbial degradation can occur over a range of pH values. mdpi.comscirp.org For instance, the cutinase from Fusarium oxysporum f. sp. pisi shows optimal activity at a pH of 6.0. researchgate.net

Nutrient Availability: The presence of additional carbon and nitrogen sources can influence degradation rates. While some microbes can use malathion as a sole carbon source, others may require or benefit from additional nutrients to support their growth and metabolic activity, a process known as cometabolism. cdc.govirost.ir Enriching the environment with sources like nitrogen and phosphorus can increase the efficiency of biodegradation. irost.ir

Salinity: Salinity can impact microbial metabolism, with studies showing that increased salinity can decrease the rate of malathion degradation. irost.ir An optimal level for one bacterial strain was found to be 0% salinity. irost.ir

Malathion Concentration: The initial concentration of malathion can affect degradation kinetics. While some microorganisms can tolerate and degrade high concentrations, very high levels can be toxic and inhibit microbial activity. ekb.egopenaccesspub.org

Soil and Sediment Properties: In soil and sediment, factors such as organic matter content, clay content, and moisture levels can influence the bioavailability of malathion to microorganisms, thereby affecting degradation rates. epa.gov

Malathion as a Carbon and Phosphorus Source for Microorganisms

A key aspect of malathion's biodegradability is the ability of many microorganisms to utilize it as a nutrient source. Specifically, malathion can serve as a sole source of carbon and/or phosphorus for the growth of certain bacteria and fungi. openaccesspub.orgresearchgate.netorst.edunih.gov

The malathion molecule, with its carbon backbone and phosphate group, provides the necessary elements for microbial metabolism. openaccesspub.orgscirp.org Bacteria such as Pseudomonas stutzeri and Bacillus sp. FYM31 have been shown to effectively use malathion as their only source of carbon and phosphorus. ekb.egopenaccesspub.org The ability to utilize the pesticide as a growth substrate is a strong indicator of an organism's potential for use in bioremediation. ekb.eg For instance, an increase in the turbidity of a bacterial culture in a minimal medium containing only malathion demonstrates that the organism is growing by metabolizing the pesticide. openaccesspub.org

The release of inorganic phosphate into the medium from the breakdown of the organophosphate structure is another direct measure of malathion degradation and its use as a phosphorus source. scirp.org This ability is not universal among all degrading microbes; some may only break down the molecule without assimilating the carbon or phosphorus, a process known as cometabolism, which often requires an additional energy source. cdc.gov

Environmental Transport and Distribution of Malathion

The movement and partitioning of malathion in the environment are governed by its physical and chemical properties and its interactions with environmental matrices like soil and sediment.

Adsorption to soil and sediment particles is a key process that affects the transport, bioavailability, and degradation of malathion. The extent of adsorption is often described by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Malathion is generally considered to have low to moderate mobility in most soil types. orst.eduepa.gov

Reported Koc values for malathion range from 151 to 308 L/kg, suggesting it does not bind strongly to sediments and is expected to primarily remain in the water column in aquatic systems. orst.eduepa.gov However, adsorption is influenced by several soil properties:

Organic Carbon Content: Adsorption of malathion is positively correlated with the organic carbon content of the soil. epa.govdocsdrive.com Soils with higher organic matter will tend to retain malathion more strongly.

Clay Content and Type: Clay minerals can also adsorb malathion. researchgate.net The type and amount of clay in the soil influence the adsorption capacity.

pH: Soil pH can affect the surface charge of soil particles and the chemical state of the pesticide, thereby influencing adsorption. Generally, the adsorption of malathion decreases as the pH increases. researchgate.net

Leaching Potential and Groundwater Contamination Studies

The potential for ethyl malathion to move from the soil surface into groundwater is influenced by its chemical properties, soil characteristics, and environmental degradation rates. Malathion is classified as moderately to very highly mobile in soils. nih.govcdc.gov Its water solubility is relatively high at 145 mg/L, and it generally does not adsorb significantly to soil, which suggests a high potential for leaching through the soil profile. nih.govcanada.ca The Food and Agriculture Organization (FAO) also classifies malathion as moderately mobile. epa.govepa.gov

However, the likelihood of significant groundwater contamination is generally considered low because malathion degrades rapidly in the environment, particularly through microbial action in soil. nih.govcdc.govcanada.cacanada.ca The half-life of malathion in soil is short, often ranging from hours to about a week, with reported values between 0.2 and 2 days. canada.cagowanco.com This rapid degradation typically prevents the compound from reaching groundwater in substantial amounts. nih.govcdc.govusda.gov Leaching is more likely in vulnerable soils with low organic carbon content or where the water table is shallow. canada.caepa.govusda.gov

Laboratory studies have provided specific data on its mobility. Miscible displacement experiments showed that malathion could leach up to a depth of 30 cm in loamy sand soil. researchgate.netbioline.org.br Batch equilibrium studies determined its soil organic carbon-water partitioning coefficient (Koc) to be between 151 and 308 L/kg, confirming its moderate mobility. epa.gov Adsorption tends to increase with the soil's organic carbon content. epa.gov

Table 1: Soil Adsorption and Mobility of Malathion

| Parameter | Value | Soil Types Studied | Implication | Source |

|---|---|---|---|---|

| Freundlich Adsorption Coefficient (Kads) | 0.83 - 2.47 L/kg | Sandy loam, sand, loam, silt loam | Indicates moderate adsorption to soil particles. | epa.gov |

| Organic Carbon Partitioning Coefficient (Koc) | 151 - 308 L/kg | Sandy loam, sand, loam, silt loam | Classifies malathion as moderately mobile. | epa.gov |

| Leaching Depth (Lab Study) | Up to 30 cm | Loamy sand | Demonstrates potential for downward movement in the soil column. | researchgate.netbioline.org.br |

Despite its rapid degradation, malathion has been detected in groundwater. An EPA database compiling monitoring data from 1971 to 1991 showed that malathion was found in 12 wells across three states at low concentrations. nih.govcdc.gov It has also been identified in groundwater at 7 of the 1,623 hazardous waste sites on the National Priorities List (NPL). nih.gov In one instance, a well water sample in Ethiopia was reported to contain a malathion concentration of 100 μg L⁻¹. mdpi.com

Table 2: Documented Detections of Malathion in Groundwater

| Study / Database | Location(s) | Number of Detections | Concentration Range (µg/L) | Source |

|---|---|---|---|---|

| EPA National Pesticide in Groundwater Database (1971-1991) | California, Mississippi, Virginia | 12 of 3,252 wells | 0.007 - 6.17 | nih.govcdc.gov |

| NPL Hazardous Waste Sites (HazDat) | United States | 7 sites | Not specified | nih.gov |

| Ethiopian Highlands Watershed Study | Ethiopia | 1 well | 100 | mdpi.com |

Volatilization from Environmental Surfaces

Volatilization is the process by which a substance evaporates from surfaces like soil or water into the atmosphere. The potential for malathion to volatilize is generally considered low based on its physicochemical properties. nih.gov Its Henry's Law constant of 4.89 x 10⁻⁹ atm-m³/mol and vapor pressure of 3.38 x 10⁻⁶ mm Hg indicate a low tendency to volatilize from moist soil, water, or dry soil surfaces. nih.gov One study supported this, finding that less than 5.1% of applied malathion volatilized from a silt loam soil over 16 days. nih.govepa.gov

Table 3: Physical Properties of Malathion Influencing Volatilization

| Property | Value | Interpretation | Source |

|---|---|---|---|

| Henry's Law Constant | 4.89 x 10⁻⁹ atm-m³/mol | Indicates a low potential for volatilization from moist soil or water. | nih.gov |

| Vapor Pressure | 3.38 x 10⁻⁶ mm Hg | Indicates a low potential for volatilization from dry soil surfaces. | nih.gov |

Despite its low volatility potential, studies have observed that volatilization of malathion does occur from ground surfaces following application, particularly after aerial spraying. nih.govcdc.govnih.gov Environmental conditions can significantly influence this process. For instance, a study in Italy monitoring air concentrations over a bare, silty-textured soil estimated malathion volatilization at 1.3 mg/m² during the day and 0.9 mg/m² at night. psu.edu Research has also shown that under high summer temperatures, malathion applied in lower elevations of California can volatilize and be transported to higher elevations in the Sierra Nevada mountain range. psu.edu Volatilization from agricultural fields is considered a source of potential human exposure. nih.gov

Atmospheric Transport and Deposition (wet and dry)

Once volatilized or released as spray droplets, malathion can be transported in the atmosphere. cdc.gov It can exist as a vapor or become adsorbed onto particulate matter. nih.gov While some suggest its occurrence in the atmosphere is generally localized, other studies provide clear evidence of both short- and long-range transport. nih.govdiva-portal.org

A notable example of regional transport is the movement of malathion from California's Central Valley, where it is used in agriculture, to the higher elevations of the Sierra Nevada Mountains. cdc.govpsu.edu This indicates that the compound can travel considerable distances from its application site. Malathion has been detected in various atmospheric samples, confirming its transport and subsequent deposition. In a study near the Chesapeake Bay, malathion was present in 30% of air samples and 50% of rain samples, demonstrating its removal from the atmosphere via wet deposition. cdc.gov Fog water is another medium for deposition; malathion was measured in fog samples from California and Maryland with concentrations ranging from 70 to 2,740 ng/L. orst.edu The detection of malathion in remote pristine areas, such as in Arctic glacier ice, suggests that long-range atmospheric transport can occur under certain conditions. cdc.govdiva-portal.org

Table 4: Atmospheric Detections of Malathion

| Location | Sample Type | Finding / Concentration | Indication | Source |

|---|---|---|---|---|

| Chesapeake Bay Watershed | Air | Present in 30% of samples | Atmospheric presence | cdc.gov |

| Chesapeake Bay Watershed | Rain | Present in 50% of samples | Wet deposition | cdc.gov |

| California & Maryland | Fog | 70 - 2,740 ng/L | Wet deposition | orst.edu |

| Sequoia National Park, CA | Rain and Snow | Detected in 53% of samples (Peak: 18-24 ng/L) | Wet deposition via atmospheric transport | orst.edu |

| California Aerial Spray Zone | Air | Peak of 61.6 ng/m³ within 24 hours of spraying | Post-application atmospheric concentration | cdc.gov |

Off-target Spray Drift and Environmental Dispersal of Malathion

Spray drift, the movement of pesticide droplets through the air away from the target area during application, is a primary route for the environmental dispersal of malathion. epa.gov The extent of drift is influenced by application method, equipment, and weather conditions. gowanco.comapvma.gov.au

Studies have quantified the amount of malathion that can move off-target. In one investigation using a ground-driven boom sprayer, fallout deposits measured 30 meters downwind from the edge of the spray swath were approximately 0.09% of the total application rate. asabe.org Another study found that after aerial thermal fogging for mosquito control, the spray drifted 750 meters into protected no-spray zones. psu.edu Ultra-low volume (ULV) applications, which use small droplets designed to stay airborne to target flying insects, are particularly noted for their potential to drift. psu.eduepa.gov Such applications have been observed to cause drift onto shoreline beaches and into surface waters adjacent to treated areas. psu.edu

To minimize off-target movement, specific label instructions are required, such as setting restrictions on application during certain wind conditions and using equipment configurations that reduce drift. gowanco.comapvma.gov.auepa.gov For example, aerial application guidelines may specify that the boom length must not exceed 75% of the wingspan to minimize drift from wingtip vortices. gowanco.com

Table 5: Findings from Malathion Spray Drift Studies

| Application Method | Distance from Target | Deposition / Drift Finding | Source |

|---|---|---|---|

| Ground-driven Boom Sprayer | 6 m | ~0.7% of application rate | asabe.org |

| Ground-driven Boom Sprayer | 12 m | ~0.7% of application rate | asabe.org |

| Ground-driven Boom Sprayer | 18 m | ~0.7% of application rate | asabe.org |

| Ground-driven Boom Sprayer | 24 m | ~0.7% of application rate | asabe.org |

| Ground-driven Boom Sprayer | 30 m | ~0.09% of application rate | asabe.org |

| Aerial Thermal Fog | 750 m | Drift observed into a no-spray zone. | psu.edu |

Biotransformation and Metabolic Pathways in Organisms

General Overview of Malathion (B1675926) Biotransformation Across Species

The metabolic pathways for malathion are broadly similar in both mammals and insects, involving oxidation and hydrolysis. nih.govpatsnap.com However, the rates at which these reactions occur differ significantly, leading to selective toxicity. patsnap.comscribd.com In mammals, detoxification via hydrolysis is rapid, while in insects, the bioactivation pathway that produces the more toxic metabolite, malaoxon (B1675925), is more dominant. patsnap.comscribd.com This difference is a key factor in malathion's effectiveness as an insecticide and its relative safety in mammals. patsnap.comscribd.com The profile of metabolites produced is also largely comparable between humans and rodents. nih.gov After exposure, malathion is quickly metabolized and its metabolites are primarily excreted in the urine. nih.gov

Enzymatic Pathways of Malathion Metabolism

The metabolism of malathion is orchestrated by several key enzyme families. These include carboxylesterases, cytochrome P450 monooxygenases, paraoxonases, and glutathione (B108866) S-transferases, each playing a distinct role in either detoxifying malathion or converting it into a more potent toxicant. nih.gov

Carboxylesterases (CarEs) are crucial for the detoxification of malathion in mammals. orst.eduorst.eduresearchgate.net These enzymes hydrolyze the ester linkages in the malathion molecule, a reaction that competes directly with the bioactivation pathway. scribd.comresearchgate.net This hydrolysis leads to the formation of malathion monocarboxylic acids and subsequently malathion dicarboxylic acid, which are significantly less toxic and more easily excreted. scribd.comorst.edu The high activity of carboxylesterases in the mammalian liver is a primary reason for malathion's relatively low toxicity in these species compared to insects, which have much lower CarE activity. scribd.comorst.edu In humans, the highest carboxylesterase activity is found in the liver. orst.edu Both malathion and its toxic metabolite, malaoxon, are substrates for these enzymes. orst.eduresearchgate.net Increased carboxylesterase production is a known mechanism of malathion resistance in insect pests. orst.edu

The bioactivation of malathion into its highly toxic metabolite, malaoxon, is catalyzed by cytochrome P450 (CYP) enzymes, primarily in the liver. orst.eduorst.edunih.gov This process involves oxidative desulfuration, where the sulfur atom in malathion is replaced by an oxygen atom. orst.edu Malaoxon is a much more potent inhibitor of acetylcholinesterase, the enzyme crucial for nerve function, making this conversion a critical step in malathion's toxicity. patsnap.comorst.edu In humans, several CYP isoforms are involved. At lower, more environmentally relevant concentrations, CYP1A2 and to a lesser extent, CYP2B6, are the primary catalysts for malaoxon formation. nih.govnih.gov At higher concentrations, CYP3A4 also plays a significant role. nih.govnih.gov This bioactivation step is rapid in both insects and mammals, but the subsequent detoxification of malaoxon is much faster in mammals. scribd.com

Paraoxonases (PONs) are a family of enzymes, particularly PON1, that contribute to the detoxification of organophosphates. patsnap.comcabidigitallibrary.org While their primary role is often associated with the hydrolysis of other organophosphate oxons like paraoxon, they are also involved in the metabolism of malaoxon. scribd.comcabidigitallibrary.org These enzymes can hydrolyze the toxic malaoxon, breaking it down into less harmful metabolites, thus serving as a detoxification pathway. patsnap.comscribd.com The activity of paraoxonases can influence an individual's susceptibility to the toxic effects of malathion exposure. patsnap.com

Another detoxification route for malathion involves glutathione S-transferases (GSTs). nih.gov These enzymes catalyze the demethylation of malathion, a process where a methyl group is removed from the molecule. nih.govnih.gov This reaction, which requires glutathione, results in the formation of desmethyl malathion. nih.govnih.gov This pathway has been observed in mouse liver preparations and is recognized as a general metabolic route for organophosphate pesticides. nih.gov The epsilon class of GSTs, in particular, has been implicated in malathion resistance in insects like the oriental fruit fly, highlighting their role in detoxification. nih.gov

Formation and Fate of Primary Malathion Metabolites

The enzymatic processes described above result in a variety of metabolites. The relative abundance of these metabolites can vary depending on the species and the dose of malathion. nih.govcdc.gov

The primary metabolites formed include:

Malathion Monocarboxylic Acids (MCA): These are the major metabolites in mammals, formed by the action of carboxylesterases on malathion. nih.govorst.edu They are considered detoxification products. researchgate.net In humans, after an oral dose, MCAs can account for approximately 36% of the excreted metabolites. nih.gov

Malathion Dicarboxylic Acid (DCA): This metabolite is formed by the further hydrolysis of malathion monocarboxylic acids. scribd.comorst.edu It is also a product of detoxification. In humans, it represents about 10% of the metabolites excreted in urine after an oral dose. nih.gov

Desmethyl Malathion: This metabolite is the product of the glutathione S-transferase pathway. nih.govnih.gov

Phosphoric Metabolites: This group includes compounds like dimethyl dithiophosphate (B1263838) (DMDTP), dimethyl thiophosphate (DMTP), and dimethyl phosphate (B84403) (DMP). oup.com They are formed through the breakdown of the phosphate portion of the malathion molecule. cdc.govoup.com In humans, these phosphoric derivatives can constitute around 21% of the metabolites found in urine. nih.gov

In rats, researchers have identified ten different metabolites in urine and feces, with the dicarboxylic and monocarboxylic acids making up about 80% of the radiolabeled dose recovered. orst.eduorst.edu The metabolites found in humans are largely the same as those in rats. orst.eduorst.edu These water-soluble metabolites are rapidly eliminated from the body, primarily through urine. nih.govoup.com

Interactive Data Table: Key Enzymes in Malathion Metabolism

| Enzyme Family | Primary Role | Key Substrate(s) | Key Product(s) | Significance |

| Carboxylesterases (CarE) | Detoxification | Malathion, Malaoxon | Malathion Monocarboxylic Acids, Malathion Dicarboxylic Acid | High activity in mammals provides selective toxicity. scribd.comorst.edu |

| Cytochrome P450 (CYP) | Bioactivation | Malathion | Malaoxon | Converts malathion to its more toxic form. orst.eduorst.edu |

| Paraoxonases (PON) | Detoxification | Malaoxon | Non-toxic metabolites | Hydrolyzes the toxic oxon form. patsnap.comscribd.com |

| Glutathione S-Transferases (GST) | Detoxification | Malathion | Desmethyl Malathion | Provides an alternative detoxification pathway. nih.govnih.gov |

Interactive Data Table: Major Malathion Metabolites in Humans (Oral Exposure)

| Metabolite | Abbreviation | Formation Pathway | % of Excreted Dose (Approx.) |

| Malathion Monocarboxylic Acids | MCA | Carboxylesterase Hydrolysis | 36% nih.gov |

| Phosphoric Metabolites | DMDTP, DMTP, DMP | Multiple/Breakdown | 21% nih.gov |

| Malathion Dicarboxylic Acid | DCA | Carboxylesterase Hydrolysis | 10% nih.gov |

Comparative Biotransformation Profiles: Interspecies Variations and Implications

The biotransformation of malathion generally follows conserved metabolic pathways across a wide range of species, from insects to mammals. nih.gov These pathways can be broadly categorized into two competing processes: metabolic activation and detoxification. scribd.com Metabolic activation involves the oxidative desulfuration of malathion by cytochrome P450 (CYP) enzymes to produce malaoxon, a significantly more potent inhibitor of acetylcholinesterase. nih.govscribd.comorst.edu Conversely, detoxification occurs primarily through the hydrolysis of malathion's carboxyl ester linkages by carboxylesterase (CarbE) enzymes, yielding water-soluble and less toxic metabolites such as malathion monocarboxylic acid (MMA) and malathion dicarboxylic acid (MDA). nih.govepa.govoup.com

The critical determinant of malathion's selective toxicity and its varying effects across different species lies in the differential balance and efficiency of these activation and detoxification pathways. scribd.compatsnap.com

Mammals vs. Insects

The most pronounced variation in malathion biotransformation exists between mammals and insects, which is the basis for its effectiveness as an insecticide. taylorandfrancis.com

In Mammals: Mammals and birds possess high levels of carboxylesterase activity. orst.edu This enables the rapid hydrolysis and detoxification of malathion into its carboxylic acid derivatives, a process that is significantly faster than the metabolic conversion to the toxic malaoxon. scribd.comepa.gov As a result, malaoxon does not accumulate to toxic levels in mammals, accounting for malathion's relatively low toxicity to these species. orst.eduepa.gov

In Insects: Insects generally have lower carboxylesterase activity compared to mammals. orst.edu This deficiency in the primary detoxification pathway allows for the accumulation of malaoxon produced via the CYP450 pathway. scribd.comepa.gov The buildup of malaoxon leads to potent acetylcholinesterase inhibition, nervous system disruption, and ultimately, lethality in insects. patsnap.com

Interactive Table: Comparative Metabolic Pathways of Malathion Click on headers to sort

| Species Group | Primary Metabolic Route | Key Enzyme(s) | Primary Metabolite(s) | Implication |

|---|---|---|---|---|

| Mammals | Detoxification | Carboxylesterases (High Activity) | Malathion monocarboxylic acid, Malathion dicarboxylic acid | Low toxicity due to rapid clearance and minimal formation of malaoxon. orst.eduepa.gov |

| Insects | Activation | Cytochrome P450s (CYPs) | Malaoxon | High toxicity due to the accumulation of malaoxon and inefficient detoxification. scribd.comepa.govpatsnap.com |

Interspecies Variations Among Mammals

Enzyme Location: In humans, the highest concentration of carboxylesterase activity is found in the liver, with no detectable levels in the blood serum or erythrocytes. orst.educanada.cacdc.gov In contrast, rats possess carboxylesterase activity in the liver, kidney, and blood serum. orst.edu This lack of malathion carboxylesterase in human serum is a significant departure from the rat model. cdc.gov

Metabolic Rate and Age: Studies using liver microsomes have revealed differences in metabolic rates. The clearance of malathion via the formation of malathion monocarboxylic acid (MMCA) in rat liver microsomes is approximately 10-fold higher in adults compared to juveniles. nih.gov However, this age-related difference was not observed in human liver microsomes, where the metabolic clearance rate was similar between adult and juvenile samples. nih.gov

Metabolite Profile: While the primary metabolites are generally the same, some minor differences have been reported. nih.gov For instance, certain studies have detected monomethyl and dimethyl phosphate in humans, which were not observed in rats. orst.edu

Variations in Other Species

Fish: Fish are generally more sensitive to malathion compared to rodents. nih.gov This increased sensitivity is attributed to limited carboxylesterase activity, which, similar to insects, leads to a greater accumulation of the more toxic malaoxon. nih.gov

Implications of Interspecies Variations

The differences in malathion biotransformation have several important implications:

Selective Toxicity: The differential activity of carboxylesterases between insects and mammals is the cornerstone of malathion's utility as a selective insecticide. epa.govpatsnap.com

Insecticide Resistance: Some insects have developed resistance to malathion by increasing the production of carboxylesterases, effectively mimicking the more efficient detoxification pathway found in mammals. orst.edu

Toxicological Extrapolation: The pharmacokinetic differences, such as the distinct localization of carboxylesterases between humans and rats, highlight the challenges in directly extrapolating toxicological data from animal models to predict human risk. cdc.gov These variations are critical for developing accurate physiologically based pharmacokinetic (PBPK) models. nih.gov

Interactive Table: Key Interspecies Differences in Malathion Biotransformation Click on headers to sort

| Feature | Human | Rat | Insect | Fish |

|---|---|---|---|---|

| Carboxylesterase Activity | High in liver. canada.ca | High in liver, kidney, serum. orst.edu | Low. orst.edu | Limited. nih.gov |

| Primary Pathway | Detoxification. scribd.comcanada.ca | Detoxification. epa.gov | Activation. scribd.com | Activation. nih.gov |

| Resulting Sensitivity | Low. taylorandfrancis.com | Low. orst.edu | High. patsnap.com | High. nih.gov |

| Key Metabolite | Malathion monocarboxylic acid. nih.govcanada.ca | Malathion monocarboxylic acid. canada.ca | Malaoxon. scribd.com | Malaoxon. nih.gov |

Mechanisms of Action and Insecticide Resistance to Malathion

Malathion's Role as an Acetylcholinesterase (AChE) Inhibitor

Malathion (B1675926) itself is not the primary toxic agent. drugbank.com It is a pro-insecticide that requires metabolic activation within the target organism to become a potent inhibitor of acetylcholinesterase (AChE). patsnap.com This bioactivation process converts malathion, a phosphorothioate, into its oxygen analog, malaoxon (B1675925). drugbank.compatsnap.com Malaoxon is significantly more toxic than malathion, with some estimates suggesting it is 61 times more toxic to arthropods. wikipedia.org

AChE is a critical enzyme in the central nervous system of both insects and mammals. orst.edu Its primary function is to hydrolyze the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses, which is essential for terminating nerve impulses and allowing the neuron to return to its resting state. drugbank.compatsnap.com By inhibiting AChE, malaoxon causes an accumulation of ACh in the synaptic cleft. patsnap.com This leads to the continuous stimulation of cholinergic receptors, resulting in hyperexcitation, muscle twitching, paralysis, and ultimately, the death of the insect, often due to respiratory failure. patsnap.com While malathion is also toxic to mammals, they possess higher levels of carboxylesterase enzymes that can detoxify both malathion and malaoxon more efficiently than insects, contributing to its selective toxicity. drugbank.comorst.edu

The inhibition of AChE by malathion's active metabolite is the primary mechanism behind its insecticidal properties. researchgate.net The process involves the irreversible binding of malaoxon to the enzyme, rendering it non-functional. wikipedia.org

Molecular Interactions of Malaoxon with Cholinesterase Enzymes

Once inside the insect, malathion is metabolized to malaoxon, which is a more potent inhibitor of acetylcholinesterase. patsnap.com The key to malaoxon's inhibitory action lies in its molecular interaction with the AChE enzyme. Malaoxon acts as an inhibitor by phosphorylating a specific serine hydroxyl group within the active site of the AChE enzyme. patsnap.com This forms a stable, phosphorylated enzyme complex that is essentially irreversible. wikipedia.orgpatsnap.com

This phosphorylation prevents the enzyme from performing its normal function of breaking down acetylcholine. patsnap.com The accumulation of acetylcholine in the synaptic cleft leads to continuous nerve signal transmission, causing the toxic effects observed in insects. patsnap.com

The inhibitory potency of malaoxon is significantly higher than that of the parent compound, malathion. Studies have shown that the concentration of malaoxon required to achieve 50% inhibition of AChE activity (IC50) is orders of magnitude lower than that of malathion. tandfonline.com For instance, one study found the IC50 for malaoxon to be (2.4 ± 0.3) × 10⁻⁶ M, compared to (3.7 ± 0.2) × 10⁻⁴ M for malathion. tandfonline.com The interaction is time-dependent, with a rapid decrease in enzyme activity observed within the first few minutes of exposure to the inhibitor. tandfonline.com

| Compound | IC50 for AChE Inhibition |

| Malathion | (3.7 ± 0.2) × 10⁻⁴ M tandfonline.com |

| Malaoxon | (2.4 ± 0.3) × 10⁻⁶ M tandfonline.com |

| Isomalathion | (3.2 ± 0.3) × 10⁻⁶ M tandfonline.com |

This table illustrates the comparative inhibitory potency of malathion and its metabolites on acetylcholinesterase (AChE). A lower IC50 value indicates a higher inhibitory potency.

Development of Malathion Resistance in Target Insect Populations

The extensive use of malathion has driven the evolution of resistance in numerous insect species. scispace.com This resistance can arise through several distinct mechanisms, broadly categorized as biochemical resistance and target-site resistance. researchgate.net

Biochemical resistance involves the enhanced detoxification of the insecticide by metabolic enzymes. researchgate.net In the case of malathion resistance, two primary enzyme families are implicated: carboxylesterases (CarEs) and cytochrome P450 monooxygenases (P450s). mdpi.comnih.gov

Enhanced carboxylesterase activity is a common mechanism of malathion resistance. wikipedia.org These enzymes can detoxify malathion and its toxic metabolite, malaoxon, through hydrolysis before they can reach their target site, AChE. wikipedia.orgdrugbank.com An increase in the activity or expression of specific CarEs can confer significant levels of resistance. mdpi.com Synergist assays using CarE inhibitors like triphenyl phosphate (B84403) (TPP) and S,S,S,-tributyl phosphorotrithioate (DEF) have demonstrated a significant increase in malathion toxicity in resistant strains, confirming the role of these enzymes. mdpi.com

Altered P450 metabolism is another key biochemical mechanism. biorxiv.org Cytochrome P450 enzymes are involved in the oxidative metabolism of a wide range of compounds, including insecticides. mdpi.com Overexpression of certain P450 genes, such as Cyp6g1 in Drosophila melanogaster, has been strongly linked to malathion resistance. biorxiv.orgnih.gov These enzymes can metabolize malathion into non-toxic products, reducing its bioavailability and efficacy. biorxiv.org

Target site resistance occurs when the molecular target of the insecticide is modified, reducing its sensitivity to the toxicant. researchgate.net For malathion, this involves mutations in the gene encoding acetylcholinesterase (Ace-1). scispace.com These mutations alter the structure of the enzyme's active site, making it less susceptible to inhibition by malaoxon. cambridge.org

Several specific amino acid substitutions in AChE have been identified that confer resistance to organophosphates. mdpi.com For example, a glycine (B1666218) to serine substitution (G119S in Anopheles gambiae or an equivalent position in other species) and a glycine to alanine (B10760859) substitution (G328A in Ceratitis capitata) have been linked to malathion resistance. oup.comd-nb.info The presence of these mutations means that even if malaoxon reaches the nervous system, it cannot effectively bind to and inhibit AChE, allowing the insect to survive exposure to the insecticide. cambridge.org The detection of these resistance alleles in natural populations is often correlated with a history of organophosphate application. oup.com

The development of insecticide resistance is a classic example of evolution by natural selection. researchgate.net The genetic basis of malathion resistance can be complex, involving one or more genes and different resistance mechanisms. biorxiv.org

Resistance alleles, such as those for enhanced detoxification enzymes or modified target sites, may be present at very low frequencies in a population before the widespread use of an insecticide. researchgate.net The application of malathion acts as a strong selective pressure, favoring the survival and reproduction of individuals carrying these resistance alleles. researchgate.netbiorxiv.org Over time, the frequency of these alleles increases in the population, leading to a decline in the effectiveness of the insecticide. biorxiv.org

Studies in Drosophila melanogaster have used quantitative trait loci (QTL) mapping to identify genomic regions associated with malathion resistance. biorxiv.orgnih.gov These studies have successfully implicated genes like Cyp6g1 and have highlighted that the genetic architecture of resistance can differ between populations, likely due to their unique evolutionary histories and the specific selection pressures they have faced. biorxiv.org The evolution of resistance is influenced by factors such as the initial frequency of resistance alleles, the intensity of selection, and the fitness costs associated with the resistance mechanisms in the absence of the insecticide. biorxiv.org

Ecological Impact and Environmental Risk Assessment of Malathion

Ecotoxicity to Aquatic Organisms

The introduction of malathion (B1675926) into aquatic environments, primarily through agricultural runoff and spray drift, poses a considerable threat to aquatic life. Its toxicity varies significantly among different species and is influenced by environmental factors such as water pH.

Malathion exhibits a broad spectrum of toxicity to fish, with 96-hour median lethal concentration (LC50) values indicating its potential to be highly toxic to some species while only slightly toxic to others. For instance, the walleye is exceptionally sensitive with a 96-hour LC50 of 0.06 mg/L, while the goldfish is more tolerant with an LC50 of 10.7 mg/L. orst.eduthe-piedpiper.co.ukijaur.com Other reported 96-hour LC50 values include 0.1 mg/L for brown trout and 0.28 mg/L for cutthroat trout, classifying the compound as highly toxic to these species. orst.edu In contrast, it is moderately toxic to fathead minnows with a 96-hour LC50 of 8.6 mg/L. orst.edu A study on the Indian major carp, Labeo rohita, determined a 96-hour LC50 value of 3.4 ppm. nih.govnih.goveaht.org Another study on Oreochromis niloticus reported a 96-hour LC50 of 1.06 mg/l. academicjournals.org

Sublethal exposure to malathion can induce significant biochemical and hematological changes in fish. In Labeo rohita, both acute (3.4 ppm) and sublethal (0.34 ppm) exposure resulted in a significant decrease in all hematological parameters except for white blood cell count. nih.govnih.goveaht.orgresearchgate.net A notable decrease in biochemical activity was also observed in malathion-treated fish compared to the control group. nih.govnih.goveaht.orgresearchgate.net These findings suggest that even at concentrations not immediately lethal, malathion can have adverse physiological effects on fish. nih.govnih.goveaht.org For example, a decrease in the lipid content in various tissues of exposed fish suggests that lipids may be utilized for energy to cope with the toxicant-induced stress. eaht.org In Oreochromis niloticus, sublethal concentrations led to decreased red and white blood cell counts, hemoglobin concentration, and hematocrit values, while plasma glucose and cholesterol levels increased. academicjournals.org

Table 1: Acute Toxicity of Malathion to Various Fish Species (96-hour LC50)

| Species | LC50 (mg/L) | Toxicity Classification |

|---|---|---|

| Walleye | 0.06 | Very Highly Toxic |

| Brown Trout | 0.1 | Highly Toxic |

| Cutthroat Trout | 0.28 | Highly Toxic |

| Oreochromis niloticus | 1.06 | - |

| Labeo rohita | 3.4 | - |

| Fathead Minnow | 8.6 | Moderately Toxic |

| Goldfish | 10.7 | Slightly Toxic |

Malathion is generally highly toxic to aquatic invertebrates and the aquatic life stages of amphibians. orst.eduthe-piedpiper.co.ukijaur.comufl.edu Various aquatic invertebrates have shown extreme sensitivity, with EC50 values (the concentration that causes an effect in 50% of the test population) ranging from 1 µg/L to 1 mg/L. orst.edu The lowest acute toxicity endpoints reported for freshwater invertebrates include a 48-hour or 96-hour EC50 value of 0.098 µg/L. epa.gov The toxic effects of malathion on aquatic amphibians can be compounded by the presence of other organophosphate insecticides, leading to greater combined toxicity. epa.gov

Ecotoxicity to Terrestrial Organisms

The impact of malathion extends to terrestrial ecosystems, affecting a variety of non-target species, including birds, mammals, and essential pollinators like honeybees.

Malathion is considered moderately toxic to birds on an acute basis. epa.gov Reported acute oral LD50 (the dose that is lethal to 50% of the test population) values for various bird species are 1485 mg/kg for mallards, 167 mg/kg for pheasants, and over 100 mg/kg for blackbirds and starlings. orst.edu For chickens, the oral LD50 is 525 mg/kg. orst.edu The 5- to 8-day dietary LC50 is over 3000 ppm for Japanese quail, mallard, and northern bobwhite, and 2639 ppm for ring-necked pheasants. orst.edu Birds are able to metabolize and excrete a significant portion of a malathion dose within 24 hours. orst.edu

In mammals, malathion is classified as slightly toxic via the oral and dermal routes. orst.eduthe-piedpiper.co.ukijaur.com Oral LD50 values in rats range from 1000 mg/kg to over 10,000 mg/kg, and in mice from 400 mg/kg to over 4000 mg/kg. orst.eduthe-piedpiper.co.ukijaur.com The dermal LD50 in rats is greater than 4000 mg/kg. orst.eduthe-piedpiper.co.ukijaur.com Mammals are generally less sensitive to malathion than insects due to higher levels of carboxylesterase activity, an enzyme that detoxifies malathion. usda.gov

Table 2: Acute Oral Toxicity of Malathion to Avian and Mammalian Species (LD50)

| Species | LD50 (mg/kg) |

|---|---|

| Avian | |

| Pheasant | 167 |

| Sharp-tailed grouse | 220 |

| Red-winged blackbird | 400 |

| Chicken | 525 |

| Mallard | 1485 |

| Mammalian | |

| Mouse | 400 - >4000 |

| Rat | 1000 - >10,000 |

Malathion is highly toxic to honeybees. orst.eduthe-piedpiper.co.ukijaur.comufl.eduresearchgate.net Exposure can occur through direct contact with spray, but a critical route of exposure is the ingestion of contaminated pollen and nectar from treated plants. researchgate.netnih.govd-nb.info Even if not directly sprayed, foraging bees can be exposed if insecticides drift onto blooming plants adjacent to target crops. pollinatorpartnership.ca The use of certain insecticides, including some pyrethroids, has been found to be repellent to bees under arid conditions, which can reduce the risk of poisoning. pollinatorpartnership.ca However, the potential for sublethal effects from pesticide residues in pollen remains a concern. nih.govd-nb.info While some studies have found that pesticide residue levels in honeybee-collected pollen remained below the threshold for acute oral toxicity, the possibility of sublethal impacts on colony health and performance cannot be dismissed. nih.govd-nb.info

Ecological Risk Assessment Methodologies

Frameworks for Assessing Environmental Risks of Malathion

The ecological risk assessment for malathion follows a structured framework established by regulatory bodies like the U.S. Environmental Protection Agency (EPA) to evaluate the potential risks to the environment. usda.gov This process is a key component of the pesticide registration and reregistration process under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA). rutgers.edu

The assessment framework is typically divided into four main sections:

Problem Formulation : This initial step identifies the potential hazards associated with malathion's use. It defines the scope of the assessment, including the environmental compartments (soil, water, air), non-target organisms, and exposure pathways to be considered. usda.gov

Exposure Assessment : This phase identifies potentially exposed populations of non-target organisms and determines the routes and magnitude of potential exposure. usda.gov It considers factors like application rates, environmental fate (how the chemical moves and breaks down in the environment), and potential for drift and runoff. usda.govepa.gov For instance, models like PRZM-EXAMS are used to estimate environmental concentrations in water. epa.gov

Toxicity Assessment (Dose-Response Assessment) : This part of the framework evaluates the toxicological data to determine the relationship between the dose of malathion and the adverse effects on various organisms. usda.gov It establishes toxicity endpoints, such as the LC50 (the concentration lethal to 50% of a test population), for different species. epa.gov

This comprehensive framework allows the EPA to systematically evaluate the risks of malathion to various ecological receptors, including fish, wildlife, plants, and invertebrates, and to make informed regulatory decisions. usda.govregulations.gov

Assessment of Risks to Threatened and Endangered Species

The assessment of risks posed by malathion to federally listed threatened and endangered species is a critical component of its ecological risk assessment, mandated by the Endangered Species Act (ESA). regulations.govepa.gov The EPA is responsible for ensuring that the registration of pesticides like malathion does not jeopardize the continued existence of these species or result in the adverse modification of their designated critical habitats. rutgers.eduepa.gov

In January 2017, the EPA released a biological evaluation (BE) for malathion which concluded that its registered uses were "likely to adversely affect" approximately 97% of the 1,778 federally listed species and 98% of their critical habitats. rutgers.edubiologicaldiversity.org This finding triggered a formal consultation process with the U.S. Fish and Wildlife Service (FWS) and the National Marine Fisheries Service (NMFS). epa.govbiologicaldiversity.org

Following this consultation, the FWS and NMFS issued final Biological Opinions (BiOps) in 2022. epa.gov These BiOps initially identified that malathion use could jeopardize the survival of a number of species. epa.govgreatergood.com However, after incorporating specific, agreed-upon mitigation measures, the final BiOps concluded that the use of malathion, with these new restrictions, would not result in jeopardy to any listed species or adversely modify their critical habitat. epa.govbiologicaldiversity.org

These mitigation measures, which were implemented on all malathion product labels in August 2023, include:

No-spray buffer zones. epa.gov

Reductions in application rates. epa.gov

Limits on the number of applications. epa.gov

Geographically specific use limitations, made available to the public via the Bulletins Live! Two website. rutgers.edu

Despite these measures, a March 2024 draft ecological risk assessment by the EPA found that potential risks of concern to various non-listed species, including fish, aquatic invertebrates, birds, and terrestrial invertebrates, still exist. rutgers.eduepa.gov

Table 3: Timeline and Key Findings of Malathion's Endangered Species Risk Assessment

| Date | Action/Finding | Outcome/Implication | Source |

| Jan 2017 | EPA releases Biological Evaluation (BE). | Determined that malathion is "likely to adversely affect" >90% of listed species, triggering formal consultation. | epa.govbiologicaldiversity.org |

| Apr 2021 | FWS releases draft Biological Opinion. | Concluded that malathion would jeopardize 78 species and adversely modify 23 critical habitats. | biologicaldiversity.org |

| Feb & Jun 2022 | FWS and NMFS issue final Biological Opinions (BiOps). | With new mitigation measures, the BiOps concluded "no jeopardy" for any listed species. | epa.govbiologicaldiversity.org |

| Aug 2023 | EPA implements mitigation measures. | New requirements, including buffer zones and reduced application rates, added to all malathion product labels. | rutgers.eduepa.gov |

| Mar 2024 | EPA releases draft ecological risk assessment. | Found potential risks of concern remain for some non-listed species even with the new mitigation measures. | rutgers.eduepa.gov |

Analytical Methodologies for Environmental and Biological Monitoring of Malathion

Chromatographic Techniques for Malathion (B1675926) and Metabolite Analysis

Chromatography stands as the principal methodology for the analysis of malathion and its breakdown products. These techniques offer high-resolution separation of complex mixtures, enabling the specific and sensitive detection of target analytes.

Gas chromatography is a cornerstone for the analysis of malathion in both environmental and biological samples. nih.govcdc.gov The choice of detector is critical for achieving the required sensitivity and selectivity.

Flame Photometric Detector (FPD): Operating in phosphorus mode, the FPD is highly selective for phosphorus-containing compounds like malathion. nih.govcdc.gov This detector has been successfully used for the analysis of malathion in various samples, demonstrating good sensitivity and reliability. nih.govcdc.govresearchgate.netekb.egresearchgate.net One study reported a limit of detection of 5.769 x 10⁻¹¹ gP/s and a wide dynamic range of 1-10500 ppm for malathion analysis using GC-FPD. ekb.egresearchgate.net

Nitrogen-Phosphorus Detector (NPD): The NPD is another highly selective detector for both nitrogen and phosphorus-containing compounds, making it well-suited for organophosphate pesticide analysis. It offers excellent sensitivity for malathion detection in complex matrices. nih.govcdc.gov In a study analyzing acaricide residues in honey, GC with an NPD was used, and due to its high selectivity, no sample cleanup was necessary. oup.comnih.gov

Electron Capture Detector (ECD): The ECD is sensitive to electrophilic compounds, including organochlorine and some organophosphate pesticides. While it can be used for malathion analysis, it may be less selective than FPD or NPD and might require more extensive sample cleanup to avoid interferences. nih.govcdc.govnih.gov For instance, when analyzing honey samples, a simple cleanup step was proposed for GC-ECD analysis. oup.comnih.gov

Table 1: Performance Characteristics of GC Detectors for Malathion Analysis

| Detector | Selectivity | Sensitivity | Sample Cleanup | Common Applications |

| Flame Photometric Detector (FPD) | High for Phosphorus | High | Moderate | Environmental and food samples |

| Nitrogen-Phosphorus Detector (NPD) | High for Nitrogen and Phosphorus | Very High | Minimal | Biological and environmental samples |

| Electron Capture Detector (ECD) | Moderate | High | Often Required | Honey and other complex matrices |

Data sourced from various studies on malathion analysis.

High-performance liquid chromatography offers a valuable alternative to GC, particularly for less volatile or thermally labile compounds. When coupled with a UV detector, HPLC can be effectively used for the quantification of malathion.

Several studies have detailed the development of simple, precise, and accurate reversed-phase HPLC (RP-HPLC) methods for determining malathion in pesticide formulations. sctm.mkukim.mk These methods often utilize a C8 or C18 stationary phase with an isocratic elution of acetonitrile (B52724) and water, and UV detection is typically performed at around 220 nm. sctm.mkukim.mkekb.eg A normal-phase HPLC (NP-HPLC) method has also been developed using a LiChrosorb CN column with a mobile phase of n-hexane and dichloromethane (B109758). akjournals.com The validation of these methods generally includes testing for specificity, linearity, precision, and accuracy, with results showing excellent performance characteristics. sctm.mkukim.mk For instance, one study reported recovery values ranging from 100.68% to 102.00% and a relative standard deviation (RSD) from 0.15% to 1.36%. sctm.mk Another reported recoveries between 101.04% and 101.84% with an RSD of ≤ 0.64%. ukim.mk

Table 2: Typical HPLC-UV Conditions for Malathion Analysis

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Purospher STAR RP-18e | C-8 stationary phase | LiChrosorb CN |

| Mobile Phase | Acetonitrile/water (47/53, V/V) | Acetonitrile and water | n-hexane/dichloromethane (80/20, v/v) |

| Flow Rate | 1 mL/min | 1 mL/min | 1 mL/min |

| Detection Wavelength | 220 nm | 220 nm | 220 nm |

| Run Time | 4 min | Not specified | Not specified |

Gas-liquid chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like malathion. The Collaborative International Pesticides Analytical Council (CIPAC) has published reference methods for the determination of malathion in pesticide formulations using GLC. akjournals.comproquest.com This method provides a reliable and robust approach for quality control purposes.

The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the quantification and unequivocal identification of malathion and its metabolites. nih.govcdc.gov The mass spectrometer offers highly specific detection based on the mass-to-charge ratio of the analyte and its fragments, which is particularly useful for confirming the presence of the compound in complex matrices. nih.govcdc.gov

GC-MS methods have been developed and validated for the determination of malathion in various environmental samples, such as water. indexcopernicus.com These methods often involve a liquid-liquid extraction step for sample preparation. indexcopernicus.com One study reported a limit of detection (LOD) of 0.62 µg/L and a limit of quantification (LOQ) of 2.07 µg/L for malathion in water samples using GC-MS. indexcopernicus.com GC-MS/MS, a tandem mass spectrometry technique, offers even greater selectivity and is less susceptible to interferences from co-extractives compared to single MS or selective detectors. nih.gov

Spectrophotometric Approaches for Malathion Quantification (e.g., UV-Vis Spectroscopy)

Spectrophotometric methods, particularly UV-Vis spectroscopy, offer a simpler and more cost-effective alternative for the quantification of malathion. pnrjournal.com These methods are often based on the chemical derivatization of malathion to produce a colored compound that can be measured.